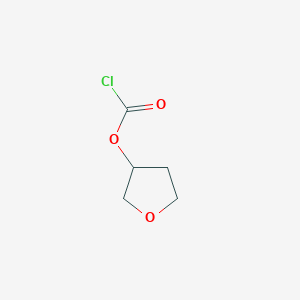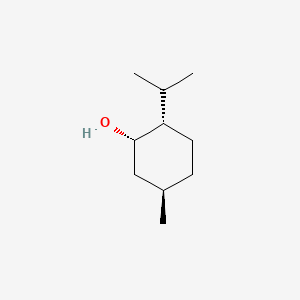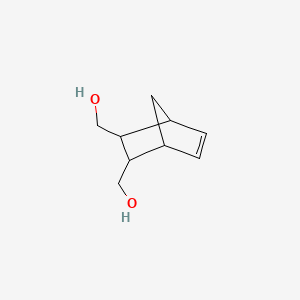
Oxolan-3-yl carbonochloridate
Overview
Description
Synthesis Analysis
The synthesis of related heterocyclic compounds is well-documented in the provided papers. Paper describes the synthesis of 5-(alkoxycarbonyl)methylene-3-oxazolines through a palladium-catalyzed oxidative carbonylation of prop-2-ynylamides. This process involves cyclization and alkoxycarbonylation, indicating that similar palladium-catalyzed reactions might be applicable for the synthesis of oxolan-3-yl carbonochloridate. The reaction conditions are relatively mild, with temperatures ranging from 50-70 degrees Celsius and pressures around 24 bar, which could be favorable for the synthesis of sensitive compounds.
Molecular Structure Analysis
The molecular structure of oxazolines and bisoxazolines, as mentioned in paper , has been confirmed by X-ray diffraction analysis. This analytical technique could similarly be used to determine the molecular structure of oxolan-3-yl carbonochloridate. The E-stereochemistry resulting from the synthesis process in paper suggests that the stereochemistry of oxolan-3-yl carbonochloridate could also be controlled and determined using similar methods.
Chemical Reactions Analysis
While the papers do not directly address the chemical reactions of oxolan-3-yl carbonochloridate, they do provide examples of reactions involving similar compounds. For instance, paper discusses the conversion of carbonyl compounds into 1,3-oxathiolanes using ytterbium(III) triflate as a catalyst in ionic liquids. This indicates that oxolan-3-yl carbonochloridate might also undergo reactions with carbonyl compounds under the right catalytic conditions. The ability to recover and reuse the catalyst in these reactions is an important consideration for the development of sustainable chemical processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxolan-3-yl carbonochloridate can be inferred from the properties of related compounds discussed in the papers. For example, the moderate to good yields and high regioselectivity and stereospecificity of the synthesis of 1,3-oxathiolan-2-ones in paper suggest that oxolan-3-yl carbonochloridate might also exhibit specific reactivity patterns. The influence of aromatic rings on the yields of the reactions in paper could imply that the presence of substituents on oxolan-3-yl carbonochloridate would affect its reactivity and the outcome of its chemical reactions.
Scientific Research Applications
1. Structural Characterization and Conformational Analysis
The study of compounds structurally related to Oxolan-3-yl carbonochloridate, such as 6-Bromo-1,3-bis[(1,3-dioxolan-2-yl)methyl]-1H-imidazo[4,5-b]pyridin-2(3H)-one, involves analyzing their conformation and molecular structure. These analyses reveal insights into the spatial arrangement of atoms within the molecules, essential for understanding their chemical properties and potential applications in various fields, including materials science and pharmaceuticals (Rodi et al., 2013).
2. Organic Synthesis and Chemical Reactions
Oxolan-3-yl carbonochloridate-related compounds are used in organic synthesis, demonstrating their versatility in forming novel derivatives. For example, the application of Suzuki-Miyaura reactions in oxolan-2-one chemistry has enabled the synthesis of new oxolan-2-one derivatives, highlighting the compound's role in expanding the possibilities in organic synthesis (Ghochikyan et al., 2019).
3. Role in Biomass Pyrolysis and Bio-Oil Composition
Research into the thermal decomposition of oxolan-3-one, a related compound, provides valuable insights into its behavior during biomass pyrolysis. This research is crucial for understanding the composition of bio-oil, a renewable energy source, and for optimizing processes for biofuel production (Legg et al., 2022).
4. Hydrodeoxygenation Studies
Studies on the hydrodeoxygenation of oxolane molecules, including those related to Oxolan-3-yl carbonochloridate, are significant in the field of green chemistry. These studies explore environmentally friendly methods for processing organic molecules, contributing to the development of sustainable chemical processes (Koudjina et al., 2018).
5. Implications in Material Science
Research on carbon nanotubes treated with different oxidative agents, including those related to Oxolan-3-yl carbonochloridate, is significant for material science. This research contributes to understanding how surface chemistry and structural properties of nanomaterials can be modified for specific applications (Wepasnick et al., 2011).
Safety and Hazards
Oxolan-3-yl carbonochloridate is classified as a dangerous substance. It’s labeled with the GHS05 and GHS06 pictograms, indicating that it’s corrosive and toxic . The compound is fatal if swallowed or in contact with skin . It can also cause severe skin burns and eye damage . Proper safety measures should be taken when handling this compound.
Future Directions
Oxolan-3-yl carbonochloridate is currently available for purchase for research purposes . Its potential applications and uses in various fields are yet to be fully explored. As with any research chemical, future studies and experiments will provide more insights into its properties and potential uses.
properties
IUPAC Name |
oxolan-3-yl carbonochloridate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO3/c6-5(7)9-4-1-2-8-3-4/h4H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BULSKJQNVXVGHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00571048 | |
| Record name | Oxolan-3-yl carbonochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00571048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxolan-3-yl carbonochloridate | |
CAS RN |
98021-98-8 | |
| Record name | Oxolan-3-yl carbonochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00571048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | oxolan-3-yl chloroformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(4-nitrophenyl)amino]butanoic Acid](/img/structure/B3023395.png)




![1-[(6-Nitro-1,3-benzothiazol-2-YL)thio]acetone](/img/structure/B3023403.png)

![6-[(4-nitrobenzoyl)amino]hexanoic Acid](/img/structure/B3023406.png)

![9-Nitroacenaphtho[1,2-b]quinoxaline](/img/structure/B3023409.png)


